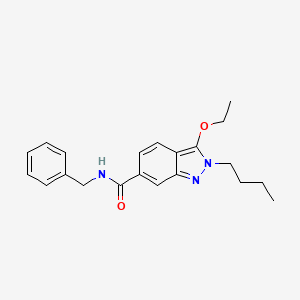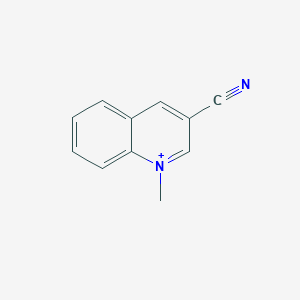
Quinolinium, 3-cyano-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 3-cyano-1-methyl- is a chemical compound with the molecular formula C11H9N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a cyano group (-CN) and a methyl group (-CH3) attached to the quinoline ring. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 3-cyano-1-methyl- typically involves the reaction of quinoline with a suitable cyano and methylating agent. One common method is the reaction of quinoline with cyanogen bromide (BrCN) and methyl iodide (CH3I) under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Quinolinium, 3-cyano-1-methyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 3-cyano-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinolinium N-oxide derivatives.
Reduction: 3-amino-1-methylquinolinium derivatives.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
Scientific Research Applications
Quinolinium, 3-cyano-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Quinolinium, 3-cyano-1-methyl- involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinolinium, 3-cyano-1-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Quinolinium, 3-cyano-1-phenyl-: Contains a phenyl group instead of a methyl group.
Quinolinium, 3-cyano-1-propyl-: Features a propyl group in place of the methyl group.
Uniqueness
Quinolinium, 3-cyano-1-methyl- is unique due to its specific combination of a cyano group and a methyl group attached to the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
46176-64-1 |
|---|---|
Molecular Formula |
C11H9N2+ |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
1-methylquinolin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C11H9N2/c1-13-8-9(7-12)6-10-4-2-3-5-11(10)13/h2-6,8H,1H3/q+1 |
InChI Key |
CEFUKHDODNXWNC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


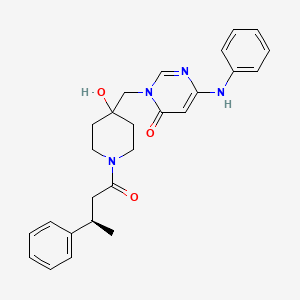

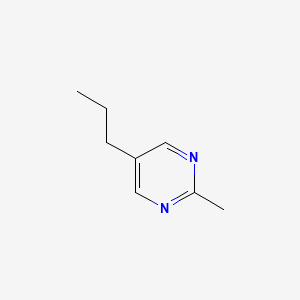

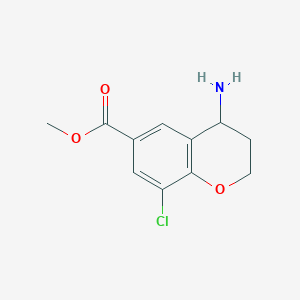
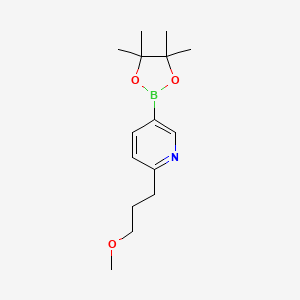
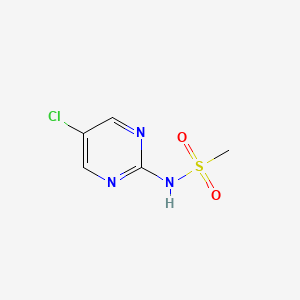
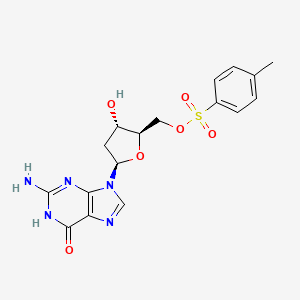
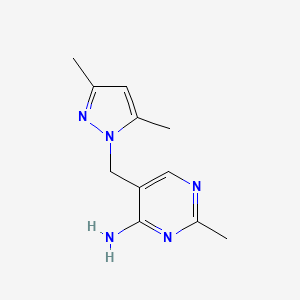
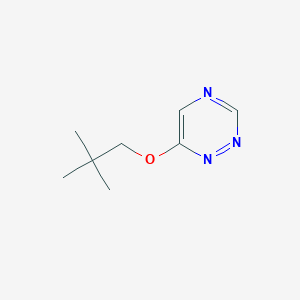
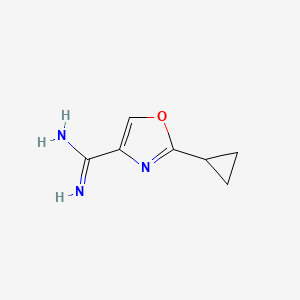

![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)
